Caffeoylspermidine
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Overview
Description
Caffeoylspermidine is a hydroxycinnamic acid amide (HCAA) that is widely distributed in higher plants. It is a conjugate of caffeic acid and spermidine, and it is known for its various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties . This compound is particularly associated with reproductive structures in plants and has been isolated from pollen .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caffeoylspermidine can be synthesized using commercially available starting materials. One convenient method involves the reaction of caffeic acid with spermidine under specific conditions to yield bis-caffeoylspermidine and bis-dihydrothis compound . The reaction typically involves the use of coupling agents and solvents to facilitate the formation of the amide bond between caffeic acid and spermidine. The overall yield of this synthesis can be quite high, with reported yields of 97% for bis-caffeoylspermidine and 86% for bis-dihydrothis compound .
Industrial Production Methods
The use of cheaper and commercially available starting materials makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Caffeoylspermidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and amine groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydrothis compound .
Scientific Research Applications
Caffeoylspermidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of caffeoylspermidine involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as S-adenosylmethionine decarboxylase (AdoMetDC), which plays a role in polyamine biosynthesis . This inhibition leads to a reduction in the incorporation of labeled ornithine into spermidine, affecting the overall polyamine metabolism in cells .
Comparison with Similar Compounds
Caffeoylspermidine is unique among hydroxycinnamic acid amides due to its specific structure and biological activities. Similar compounds include:
Di-p-coumaroyl-caffeoylspermidine: Another HCAA with antifungal activity.
Tri-caffeoylspermidine: Known for its role in plant-pathogen interactions.
Tri-p-coumaroylspermidine: Exhibits similar biological activities but differs in its chemical structure.
These compounds share similar properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C16H25N3O3 |
---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
(E)-N-[4-(3-aminopropylamino)butyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H25N3O3/c17-8-3-10-18-9-1-2-11-19-16(22)7-5-13-4-6-14(20)15(21)12-13/h4-7,12,18,20-21H,1-3,8-11,17H2,(H,19,22)/b7-5+ |
InChI Key |
FVFDFXRLJHKPAH-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCCNCCCN)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCNCCCN)O)O |
Origin of Product |
United States |
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